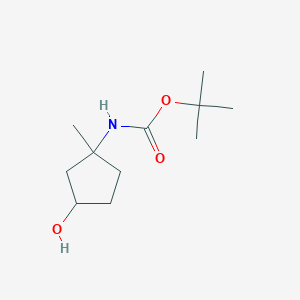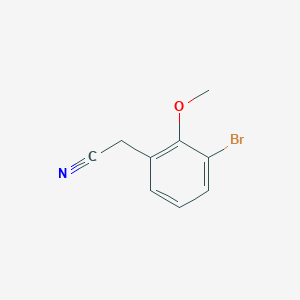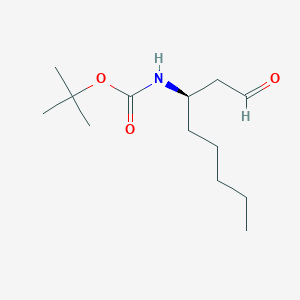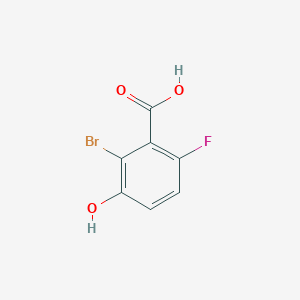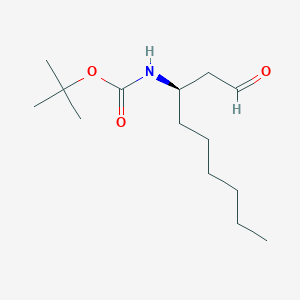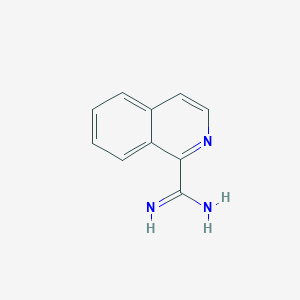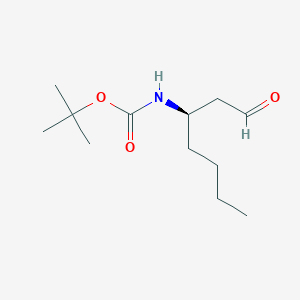
N-Boc-(+/-)-3-aminoheptanal; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-(+/-)-3-aminoheptanal is an organic compound with the molecular formula C7H15NO2. It is a derivative of the amino acid alanine and is widely used in chemical synthesis and scientific research. N-Boc-(+/-)-3-aminoheptanal is commercially available in 98% purity and is a useful starting material for a variety of synthetic transformations.
Aplicaciones Científicas De Investigación
N-Boc-(+/-)-3-aminoheptanal has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of peptides, amino acids, and other biologically active compounds. It is also used as a reagent in the synthesis of peptide nucleic acid (PNA) and other nucleic acid analogs. Furthermore, N-Boc-(+/-)-3-aminoheptanal is used as a building block in the synthesis of peptide-based drugs and other pharmaceuticals.
Mecanismo De Acción
N-Boc-(+/-)-3-aminoheptanal is an important building block for the synthesis of biologically active compounds. It acts as a nucleophile in a variety of organic reactions, and can be used to form amide bonds with other molecules. It can also be used to form amide bonds with peptides and other biologically active compounds.
Biochemical and Physiological Effects
N-Boc-(+/-)-3-aminoheptanal has been studied for its potential biochemical and physiological effects. It has been shown to have a positive effect on the activity of certain enzymes, and has been found to be an effective inhibitor of the enzyme cytochrome c oxidase. Furthermore, it has been found to have anti-inflammatory, anti-oxidative, and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Boc-(+/-)-3-aminoheptanal is a useful starting material for a variety of synthetic transformations, and has a wide range of scientific research applications. It is commercially available in 98% purity, and has a relatively low cost. However, it is important to note that the use of this compound may be limited in some lab experiments due to its potential toxicity.
Direcciones Futuras
The potential of N-Boc-(+/-)-3-aminoheptanal as a starting material for the synthesis of biologically active compounds is still being explored. Future research should focus on the development of novel synthetic strategies for the synthesis of peptides, amino acids, and other biologically active compounds. Furthermore, further studies should be conducted to better understand the biochemical and physiological effects of this compound. Additionally, more research should be done to assess the potential toxicity of this compound and to develop safer and more efficient methods for its use in lab experiments.
Métodos De Síntesis
N-Boc-(+/-)-3-aminoheptanal can be synthesized in a two-step process starting from the commercially available amino acid alanine. The first step involves the conversion of alanine to its N-Boc protected derivative, which is carried out by reacting alanine with Boc anhydride in the presence of a base such as pyridine. The second step involves the conversion of the N-Boc protected alanine to N-Boc-(+/-)-3-aminoheptanal by reacting the protected alanine with ethyl chloroformate in the presence of a strong base such as sodium hydroxide.
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-oxoheptan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEBJRLJYYWIJK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

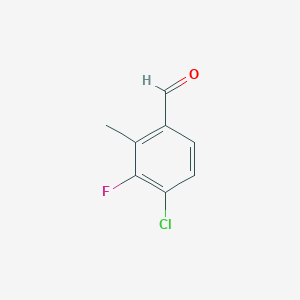
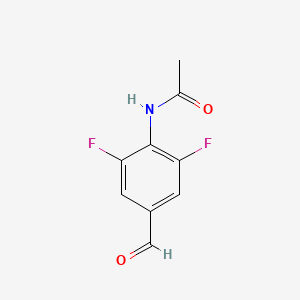
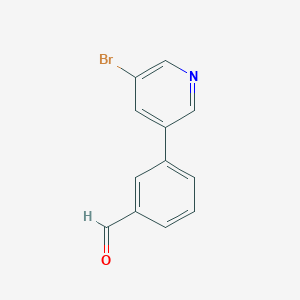

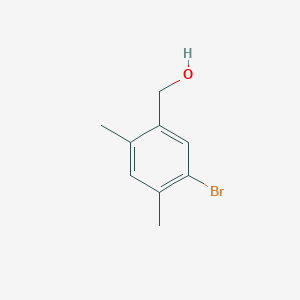
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)
